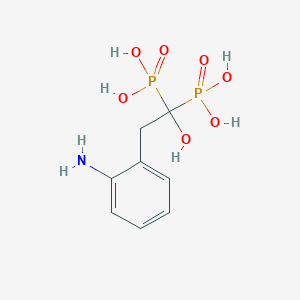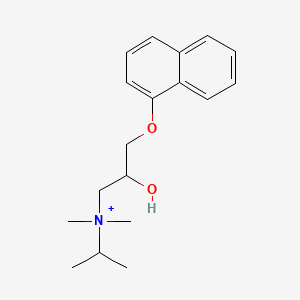
Pranolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pranolium is a quaternary dimethyl derivative of Propranolol, a well-known beta-receptor-blocking agent . It is primarily studied for its potential anti-arrhythmic properties and its ability to reduce ventricular arrhythmias . This compound exhibits a large steady-state volume of distribution, suggesting extensive binding in body tissues .
准备方法
合成路线和反应条件: 普拉诺利وم是通过普萘洛尔与硫酸二甲酯或碘甲烷的季铵化反应合成的 。 该反应通常包括以下步骤:
起始原料: 普萘洛尔。
试剂: 硫酸二甲酯或碘甲烷。
反应条件: 反应在室温下于丙酮或乙醇等有机溶剂中进行。 将混合物搅拌数小时,直至反应完成。
工业生产方法: 普拉诺利ウム的工业生产遵循类似的合成路线,但规模更大。 该工艺包括:
大规模合成: 大量普萘洛尔与硫酸二甲酯或碘甲烷反应。
纯化: 采用重结晶或色谱法纯化产物,以确保高纯度。
质量控制: 最终产品经过严格的质量控制测试,以符合行业标准。
化学反应分析
反应类型: 普拉诺利ウム会发生多种化学反应,包括:
氧化: 普拉诺利ウム可以被氧化生成相应的N-氧化物。
还原: 它可以被还原生成仲胺。
取代: 普拉诺利ウム可以进行亲核取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 使用叠氮化钠或氰化钾等亲核试剂。
主要产物:
氧化产物: 普拉诺利ウム的N-氧化物。
还原产物: 仲胺。
取代产物: 根据所用亲核试剂的不同,可以是叠氮化物或腈。
科学研究应用
普拉诺利ウム在科学研究中有多种应用,包括:
作用机制
普拉诺利ウム通过阻断β肾上腺素受体发挥作用,β肾上腺素受体参与调节心率和收缩力 。 通过抑制这些受体,普拉诺利ウム降低了心肌细胞的兴奋性,从而预防心律失常。 分子靶点包括β1和β2肾上腺素受体,所涉及的通路与环腺苷酸 (cAMP) 信号级联反应相关 .
类似化合物:
普萘洛尔: 普拉诺利ウム的母体化合物,也是β受体阻滞剂。
阿替洛尔: 另一种具有类似抗心律失常特性的β阻滞剂。
美托洛尔: 用于治疗高血压和心律失常的β阻滞剂。
比较:
普拉诺利ウム与普萘洛尔: 普拉诺利ウム是季铵衍生物,与普萘洛尔相比,它更亲水,不太可能穿过血脑屏障.
普拉诺利ウム与阿替洛尔: 普拉诺利ウム的分布容积更大,更广泛地与组织结合.
普拉诺利ウム与美托洛尔: 普拉诺利ウム的季铵结构提供了不同的药代动力学特性,例如减少中枢神经系统渗透.
普拉诺利ウム独特的结构和特性使其成为研究和潜在治疗应用的宝贵化合物。
相似化合物的比较
Propranolol: The parent compound of Pranolium, also a beta-receptor-blocking agent.
Atenolol: Another beta-blocker with similar anti-arrhythmic properties.
Metoprolol: A beta-blocker used for treating hypertension and arrhythmias.
Comparison:
This compound vs. Propranolol: this compound is a quaternary derivative, making it more hydrophilic and less likely to cross the blood-brain barrier compared to Propranolol.
This compound vs. Atenolol: this compound has a larger volume of distribution and is more extensively bound to tissues.
This compound vs. Metoprolol: this compound’s quaternary structure provides different pharmacokinetic properties, such as reduced central nervous system penetration.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
50643-33-9 |
|---|---|
分子式 |
C18H26NO2+ |
分子量 |
288.4 g/mol |
IUPAC 名称 |
(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C18H26NO2/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,12-13H2,1-4H3/q+1 |
InChI 键 |
VOPWPUXOWBDNBN-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O |
规范 SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O |
外观 |
Solid powder |
Key on ui other cas no. |
50643-33-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
38726-81-7 (iodide) 42879-47-0 (chloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


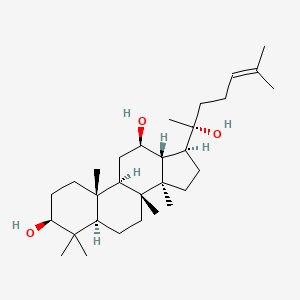
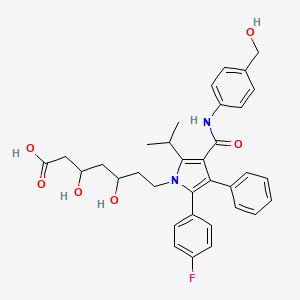

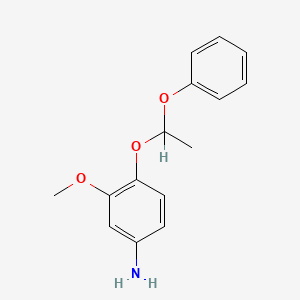
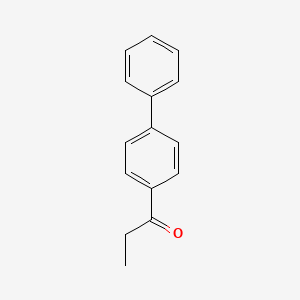
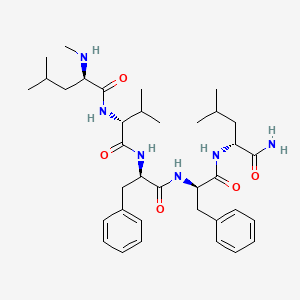
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
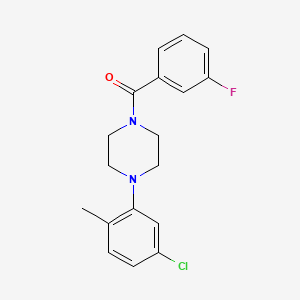
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)
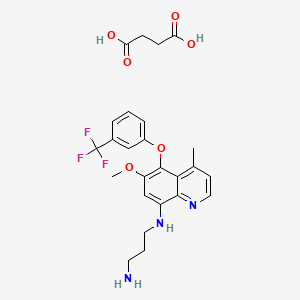


![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
